Pexacerfont

Übersicht

Beschreibung

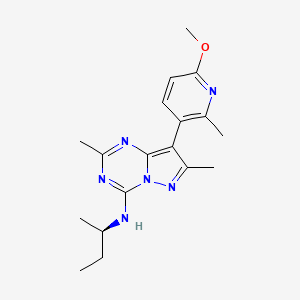

Pexacerfont ist eine von Bristol-Myers Squibb entwickelte Verbindung, die als Antagonist des Corticotropin-Releasing-Faktors 1 (CRF1) bekannt ist . Es wurde auf sein Potenzial zur Behandlung von Angststörungen, Depressionen und Reizdarmsyndrom untersucht . Die chemische Formel von this compound lautet C18H24N6O, und es hat eine molare Masse von 340,431 g/mol .

Wissenschaftliche Forschungsanwendungen

Chemie: Pexacerfont dient als Modellverbindung zur Untersuchung von CRF1-Antagonisten und deren chemischen Eigenschaften.

Biologie: Es wird verwendet, um die Rolle von CRF1-Rezeptoren in biologischen Systemen zu untersuchen, insbesondere in Stressantwortwegen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den CRF1-Rezeptor antagonisiert. Corticotropin-Releasing-Faktor (CRF) ist ein endogenes Peptidhormon, das als Reaktion auf Stress freigesetzt wird. CRF bindet an CRF1-Rezeptoren und löst die Freisetzung von Adrenocorticotropin (ACTH) und anschließende Stressreaktionen aus. Durch die Blockierung von CRF1-Rezeptoren hemmt this compound diesen Weg und reduziert möglicherweise die physiologischen Auswirkungen von Stress .

Wirkmechanismus

Target of Action

Pexacerfont, also known as BMS-562086, is a drug developed by Bristol-Myers Squibb . It primarily targets the Corticotropin-Releasing Factor 1 (CRF1) receptor . The CRF1 receptor is a part of the corticotropin-releasing factor system that coordinates the endocrine, immune, autonomic, behavioral responses to stress .

Mode of Action

This compound acts as a CRF1 antagonist . It binds to the CRF1 receptors and blocks their activity. Corticotropin-releasing factor (CRF), also known as corticotropin-releasing hormone, is an endogenous peptide hormone which is released in response to various triggers such as chronic stress . This release then triggers the release of corticotropin (ACTH), another hormone which is involved in the physiological response to stress .

Biochemical Pathways

It is known that the chronic release of crf and acth is believed to be directly or indirectly involved in many of the harmful physiological effects of chronic stress, such as excessive glucocorticoid release, diabetes mellitus, osteoporosis, stomach ulcers, anxiety, depression, and development of high blood pressure and consequent cardiovascular problems .

Pharmacokinetics

It is known that this compound has slow pharmacokinetics . In one study, participants were given a loading dose of 300 mg/day for 7 days, followed by a maintenance dose of 100 mg/day for 21 days .

Result of Action

This compound’s action as a CRF1 antagonist has been investigated for the treatment of Alcoholism, Anxiety Disorder, Alcohol Dependence, and Alcohol-Related Disorders .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, stress levels can impact the effectiveness of this compound. In a study, this compound was tested for its ability to reduce stress-induced eating in people scoring high on dietary restraint (food preoccupation and chronic unsuccessful dieting) with body-mass index (BMI) >22 . The study suggested some protective effect of this compound against eating after a laboratory stressor .

Biochemische Analyse

Biochemical Properties

Pexacerfont interacts with the CRF1 receptor, a subtype of the corticotropin-releasing factor (CRF) receptor . CRF is an endogenous peptide hormone released in response to various triggers such as chronic stress . This compound, by acting as a CRF1 antagonist, inhibits the physiological response to stress mediated by the CRF1 receptor .

Cellular Effects

This compound has been shown to have no significant impact on colonic transit changes, the number of stools per day, stool consistency, or subjective symptoms in patients with diarrhea-predominant Irritable Bowel Syndrome . It has been suggested to have some protective effect against eating after a laboratory stressor .

Molecular Mechanism

This compound exerts its effects at the molecular level by antagonizing the CRF1 receptor . This antagonism blocks the release of adrenocorticotropic hormone (ACTH), another hormone involved in the physiological response to stress .

Temporal Effects in Laboratory Settings

In a study, this compound was administered at 300 mg/day for 7 days, followed by 100 mg/day for 23 days . The study suggested some protective effect of this compound against eating after a laboratory stressor .

Dosage Effects in Animal Models

In animal models, this compound has shown to inhibit adrenocorticotropic hormone (ACTH) release induced by CRF in primary rat pituitary cells with an IC50 value of 129 nM . It increases the time spent in the open arms of the elevated plus maze (EPM) in rats, indicating anxiolytic-like activity, when administered at doses ranging from 10 to 30 mg/kg .

Metabolic Pathways

This compound is extensively metabolized in hepatocytes from all species (rats, dogs, monkeys, and humans) with O-demethylation and hydroxylation of the N-alkyl side chain and N-dealkylation as the major metabolic pathways .

Transport and Distribution

It is known that this compound is orally available and brain-penetrant , suggesting that it can cross the blood-brain barrier and reach the central nervous system.

Subcellular Localization

Given its role as a CRF1 antagonist, it is likely to be localized at the cell membrane where the CRF1 receptors are located .

Vorbereitungsmethoden

Die Synthese von Pexacerfont umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrazolo[1,5-a]-1,3,5-Triazin-Kerns. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Dies beinhaltet die Reaktion geeigneter Hydrazine mit Diketonen.

Cyclisierung: Der Pyrazolring unterliegt einer Cyclisierung mit geeigneten Reagenzien, um den Triazin-Kern zu bilden.

Funktionalisierung: Der Triazin-Kern wird dann mit verschiedenen Substituenten funktionalisiert, darunter die 6-Methoxy-2-methylpyridin-3-yl-Gruppe und die N-[(1R)-1-Methylpropyl]-Gruppe.

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich die Optimierung der oben genannten Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen im this compound-Molekül zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen im Triazinring.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Analyse Chemischer Reaktionen

Pexacerfont undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Pexacerfont ist unter den CRF1-Antagonisten aufgrund seiner spezifischen chemischen Struktur und seiner hohen Selektivität für CRF1 gegenüber CRF2-Rezeptoren einzigartig . Ähnliche Verbindungen umfassen:

Antalarmin: Ein weiterer CRF1-Antagonist mit einer anderen chemischen Struktur.

CP-154,526: Ein CRF1-Antagonist mit ähnlichen pharmakologischen Eigenschaften.

Emicerfont: Ein CRF1-Antagonist, der für ähnliche therapeutische Anwendungen untersucht wird.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren spezifischen pharmakologischen Profilen.

Eigenschaften

IUPAC Name |

N-[(2R)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWQSAZEYIZZCE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196675 | |

| Record name | Pexacerfont | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459856-18-9 | |

| Record name | Pexacerfont | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459856-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pexacerfont [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459856189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexacerfont | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pexacerfont | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEXACERFONT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1VBG4ZUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.